Tetrabutylammonium (cyano-C)trihydroborate

Catalog No.
S785609
CAS No.
43064-96-6
M.F
C17H36BN2
M. Wt
279.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tetrabutylammonium (cyano-C)trihydroborate

CAS Number

43064-96-6

Product Name

Tetrabutylammonium (cyano-C)trihydroborate

Molecular Formula

C17H36BN2

Molecular Weight

279.3 g/mol

InChI

InChI=1S/C16H36N.CBN/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;2-1-3/h5-16H2,1-4H3;/q+1;-1

InChI Key

WBJUINJNOBNWHN-UHFFFAOYSA-N

SMILES

[B-]C#N.CCCC[N+](CCCC)(CCCC)CCCC

Canonical SMILES

[B-]C#N.CCCC[N+](CCCC)(CCCC)CCCC

Reducing Agent:

TBAB acts as a reducing agent in organic synthesis. Its reducing power arises from the hydride (BH3) moiety readily donating a hydrogen atom. This property makes TBAB useful in various reactions, including:

  • Reductive amination for forming C-N bonds
  • Selective reduction of carbonyl groups (aldehydes and ketones) to alcohols
  • Desulfurization reactions for removing sulfur functionality from organic molecules

Borane Precursor:

TBAB can serve as a precursor for other important borane reagents. By controlled thermolysis or treatment with strong Lewis acids, TBAB releases the BH3 unit, which can then be captured by other molecules to form new borane derivatives. These derivatives can be employed in diverse applications, such as hydroboration for organic synthesis .

Medicinal Chemistry:

Research explores the potential of TBAB derivatives in medicinal chemistry. By incorporating functional groups onto the tetrabutylammonium moiety, scientists aim to develop molecules with targeted biological activity. However, this area of research is still under development, and further investigation is needed to establish the therapeutic potential of TBAB-based drugs

Origin and Significance:

TBAB is a synthetic compound, not found naturally. It is a valuable reagent in organic chemistry due to its ability to act as a mild reducing agent, particularly useful for selective reductions of various functional groups (Li et al., 2014 []).


Molecular Structure Analysis

Key Features:

The TBAB molecule consists of two main parts:

  • Cation (Positively Charged Ion): A bulky tetrabutylammonium cation (TBA+), composed of four butyl groups (C4H9) attached to a central nitrogen atom (N).
  • Anion (Negatively Charged Ion): A cyanotrihydroborate anion (BH3CN)-. This anion features a boron (B) atom bonded to three hydrogen (H) atoms and a cyano group (C≡N) (Chambers et al., 2004).

Notable Aspects:

  • The bulky TBA+ cation provides good solubility in organic solvents and contributes to the mild reducing nature of the compound (Li et al., 2014 []).
  • The BH3 unit in the anion can accept electrons, facilitating its role as a reducing agent (Chambers et al., 2004).

Chemical Reactions Analysis

Synthesis:

TBAB can be synthesized by the reaction of tetrabutylammonium chloride (TBACl) with sodium cyanoborohydride (NaBH3CN) in an organic solvent like diethyl ether (Et2O) (Berger et al., 1997).

Balanced Chemical Equation:

TBACl + NaBH3CN → TBAB + NaCl

Decomposition:

TBAB can decompose upon exposure to moisture or heat, releasing hydrogen gas (H2) and potentially forming toxic borane derivatives (Bhargava et al., 2011).

Other Relevant Reactions:

  • Reduction of carbonyl groups (C=O) to alcohols (C-OH) (Li et al., 2014 []).
  • Deoxygenation of epoxides (cyclic ethers) (Luo et al., 2010).
Note

Specific reaction conditions and detailed mechanisms for these reactions can be found in the cited references.


Physical And Chemical Properties Analysis

  • Melting Point: 144-146 °C (American Elements, [])
  • Boiling Point: Not available (decomposes before boiling) ([1])
  • Solubility: Soluble in organic solvents like dichloromethane (CH2Cl2), THF (tetrahydrofuran), and acetonitrile (CH3CN) ([1])
  • Stability: Moisture and heat sensitive ([5])

Mechanism of Action (Not Applicable)

TBAB does not have a biological function and its mechanism of action is not applicable in this context.

  • Hazard Classification: TBAB is classified as an irritant and may cause skin, eye, and respiratory tract irritation (Fisher Scientific,).
  • Flammability: Flammable ([7])
  • Precautions: Handle under inert gas (e.g., nitrogen) and in a well-ventilated area. Wear appropriate personal protective equipment (PPE) such as gloves, goggles, and a respirator when handling ([7]).

Tetrabutylammonium (cyano-C)trihydroborate serves as a versatile reagent in organic chemistry. Notable reactions include:

  • Reduction Reactions: It acts as a reducing agent in hydroxymethylation and radical carbonylation reactions, facilitating the conversion of carbonyl groups into alcohols or other functional groups .
  • Hydroxymethylation: This reaction involves the introduction of hydroxymethyl groups into organic substrates, enhancing their reactivity and functionality .
  • Radical Reactions: The compound can participate in radical-mediated transformations, which are crucial for synthesizing complex organic molecules .

Tetrabutylammonium (cyano-C)trihydroborate can be synthesized through several methods:

  • Reaction of Tetrabutylammonium Hydroxide with Borane: This method involves the reaction of tetrabutylammonium hydroxide with borane in an inert atmosphere, leading to the formation of the trihydroborate salt.
  • Borylation Reactions: Utilizing borylating agents, this compound can be synthesized through direct borylation of appropriate substrates under controlled conditions .

The primary applications of tetrabutylammonium (cyano-C)trihydroborate include:

  • Organic Synthesis: It is widely used as a reagent for various synthetic transformations in organic chemistry.
  • Material Science: The compound has been explored for its role in developing novel biomass plastic materials, showcasing its potential in sustainable chemistry .
  • Catalysis: Its properties make it suitable for catalytic processes, particularly those involving radical mechanisms.

Interaction studies involving tetrabutylammonium (cyano-C)trihydroborate primarily focus on its reactivity with various substrates in organic synthesis. These studies help elucidate the mechanisms by which this compound facilitates chemical transformations, including its role as a nucleophile or reducing agent in different reaction environments .

Tetrabutylammonium (cyano-C)trihydroborate shares similarities with several other organoboron compounds. Here are a few notable examples:

Compound NameChemical FormulaUnique Features
Tetrabutylammonium BorohydrideC₁₆H₄₀BNCommonly used reducing agent; stable under ambient conditions.
Tetrabutylammonium TetrahydroborateC₁₆H₄₀BNKnown for its high purity and application in various reactions.
Sodium CyanoborohydrideNaBH₃CNA widely used reducing agent; more reactive than tetrabutylammonium derivatives.

Uniqueness

Tetrabutylammonium (cyano-C)trihydroborate is unique due to its specific structure that allows it to participate effectively in radical reactions while providing stability compared to other similar compounds. Its solubility profile and reactivity make it particularly valuable for specialized applications in organic synthesis and material science.

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

43064-96-6

Dates

Modify: 2024-04-15

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